molecular formula C18H23N3O3 B2492060 N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-19-5

N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2492060
CAS No.: 898427-19-5
M. Wt: 329.4
InChI Key: QYLPYTRQDAKPPH-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex chemical compound of interest in various fields including chemistry, biology, and medicine. Its unique structure includes a pyrrolo[3,2,1-ij]quinoline core, which is essential for its distinctive chemical and biological properties.

Preparation Methods

Synthetic routes and reaction conditions:

  • Step 1: Synthesis begins with the formation of the pyrrolo[3,2,1-ij]quinoline nucleus. This is typically achieved via a cyclization reaction involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.

  • Step 2: The next step involves the introduction of the oxalamide moiety. This can be achieved through a condensation reaction using oxalyl chloride and a suitable amine such as isobutylamine.

  • Step 3: The final step is the methylation of the nitrogen atoms in the pyrrolo[3,2,1-ij]quinoline ring and the oxalamide functionality. This is often performed using methyl iodide in the presence of a strong base like potassium carbonate.

Industrial production methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful selection of solvents and reaction conditions, as well as the use of continuous flow reactors to maintain consistency and control over the reaction parameters.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidative reactions at the pyrrolo[3,2,1-ij]quinoline core, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can modify the ketone group, potentially transforming it into secondary alcohols or other functional groups.

  • Substitution: Substitution reactions primarily occur at the nitrogen atoms or other reactive sites on the molecule, allowing for further functionalization.

Common reagents and conditions used in these reactions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under controlled conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: Various halides and acids are used depending on the desired product.

Major products formed from these reactions: The reactions yield a range of products, including oxidized, reduced, and substituted derivatives that can possess different properties and applications.

Scientific Research Applications

This compound is utilized in several scientific research fields:

Chemistry: It serves as a starting material or intermediate for synthesizing more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and molecular interactions.

Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers investigate its effects on cellular pathways and potential therapeutic uses.

Medicine: The compound's potential as a drug candidate is explored due to its structural similarity to known pharmacologically active molecules. It is examined for efficacy and safety in treating various diseases.

Industry: It finds application in the development of new materials, including polymers and advanced composites. Its chemical properties make it a candidate for use in manufacturing high-performance materials.

Mechanism of Action

N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide exerts its effects through several mechanisms:

Molecular targets: It interacts with specific proteins, enzymes, or receptors in biological systems, leading to changes in cellular functions.

Pathways involved: The compound may influence signaling pathways, gene expression, or metabolic processes. These interactions can result in diverse biological effects, from anti-inflammatory responses to alterations in cell proliferation.

Comparison with Similar Compounds

When compared to other similar compounds, N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:

  • 1,2,3,4-tetrahydroquinoline derivatives: Known for their pharmacological activities.

  • Oxalamide analogs: Studied for their chemical reactivity and applications in various industries.

  • Pyrroloquinoline compounds: Investigated for their biological and chemical properties.

Biological Activity

N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and effects on various biological systems.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₆H₁₉N₃O₄
  • Molecular Weight : 317.34 g/mol

The structure includes a pyrroloquinoline core that is modified with an isobutyl group and an oxalamide moiety. This structural complexity suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway generally includes:

  • Formation of the pyrroloquinoline backbone.
  • Introduction of the isobutyl group.
  • Coupling with oxalamide.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin can act as inhibitors of coagulation factors such as Factor Xa and Factor XIa. The compound's structure allows it to interact effectively with these proteins.

Compound Target IC50 (µM)
N1-isobutyl-N2-(...)Factor Xa3.68
N1-isobutyl-N2-(...)Factor XIa2.00

These findings indicate that the compound exhibits significant anticoagulant properties and may serve as a lead for the development of new anticoagulant drugs .

The mechanism by which N1-isobutyl-N2-(...) exerts its biological effects involves competitive inhibition at the active sites of coagulation factors. Molecular docking studies suggest that the compound binds to these targets effectively, disrupting their normal function and thereby preventing thrombus formation.

Study 1: In Vitro Testing

In vitro assays were performed to evaluate the anticoagulant activity of N1-isobutyl-N2-(...). The results indicated that this compound significantly inhibited thrombin generation in human plasma, demonstrating its potential as an anticoagulant agent.

Study 2: Structure–Activity Relationship (SAR)

A study focusing on the structure–activity relationship of pyrroloquinoline derivatives revealed that modifications at specific positions on the quinoline ring could enhance biological activity. Variations in substituents led to compounds with improved potency against coagulation factors.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-10(2)9-19-16(22)17(23)20-13-7-12-5-4-6-21-15(12)14(8-13)11(3)18(21)24/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPYTRQDAKPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321117
Record name N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677889
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898427-19-5
Record name N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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